N-(3-butoxypropyl)cyclohexanecarboxamide
Description
N-(3-Butoxypropyl)cyclohexanecarboxamide is a synthetic amide derivative characterized by a cyclohexanecarboxamide core linked to a 3-butoxypropyl chain. The butoxypropyl group introduces an ether functionality, which may enhance solubility and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-(3-butoxypropyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-2-3-11-17-12-7-10-15-14(16)13-8-5-4-6-9-13/h13H,2-12H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXVDOGULUZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 3-butoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of N-(3-butoxypropyl)cyclohexylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: N-(3-butoxypropyl)cyclohexylamine.
Substitution: Various substituted cyclohexanecarboxamides depending on the nucleophile used.
Scientific Research Applications
N-(3-butoxypropyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amide bond formation and its role in biological systems.
Industry: Used in the formulation of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the butoxypropyl chain can interact with hydrophobic regions of proteins or membranes, affecting their behavior and activity.
Comparison with Similar Compounds
Structural Features
The following compounds share the cyclohexanecarboxamide or carboxamide backbone but differ in substituents and ring systems:
| Compound Name | Key Substituents/Rings | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| N-Cyclohexylacetoacetamide | Cyclohexyl, acetoacetyl | Not Provided | Amide, ketone |
| N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide | Phenolic ring, isopentyl, hydroxyl | Not Provided | Amide, phenol, alkyl |
| N-{3-[3-(Acetylamino)phenoxy]propyl}cyclohexanecarboxamide | Phenoxy, acetylamino | 318.41 | Amide, ether, acetylated amine |
| N-[3-Hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide | Cyclobutane, thiophene, hydroxyl | 239.33 | Amide, thiophene, alcohol |
Key Observations :
- The butoxypropyl group in the target compound introduces an ether linkage, contrasting with alkyl (e.g., butyl) or aromatic (e.g., phenoxy) substituents in analogs .
Physicochemical Properties
- Lipophilicity : The butoxypropyl group’s ether oxygen may reduce logP compared to purely alkyl chains (e.g., butyl), enhancing aqueous solubility .
- Molecular Weight: The target compound’s molecular weight is anticipated to fall between 250–350 g/mol, similar to N-{3-[3-(acetylamino)phenoxy]propyl}cyclohexanecarboxamide (318.41) .
- Stability : Cyclohexane rings confer greater conformational stability than cyclobutane analogs, which may exhibit ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
